molecular formula C15H12BrN3O3 B2491720 5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide CAS No. 897617-21-9

5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide

Cat. No.: B2491720
CAS No.: 897617-21-9
M. Wt: 362.183
InChI Key: HBPOPOSAUUMLRX-UHFFFAOYSA-N
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Description

5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a complex heterocyclic compound designed for pharmaceutical and biological research. This molecule is constructed from two privileged medicinal chemistry scaffolds: a 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl core and a 5-bromofuran-2-carboxamide moiety. The pyridopyrimidinone ring system is a recognized pharmacophore in drug discovery, with related structures being explored as CXCR2 antagonists for inflammatory diseases and oncology, and as antimicrobial agents . The incorporation of the 5-bromo-furan carboxamide group is a strategic modification, as halogenated furan derivatives are frequently employed to optimize properties like potency, selectivity, and metabolic stability. The primary research applications of this compound are anticipated in the realms of antimicrobial and anticancer agent development. Structurally similar N-substituted carboxamide derivatives based on fused pyrimidin-4-one cores have demonstrated significant antibacterial and antimycobacterial activity against strains such as Escherichia coli , Staphylococcus aureus , and Mycobacterium tuberculosis . The presence of the carboxamide linker at the 3-position of the heterobicyclic core is often essential for this biological activity . Furthermore, the pyrido[1,2-a]pyrimidine scaffold shares structural similarities with chemotypes investigated as CXCR2 antagonists . Upregulated CXCR2 signalling is a feature of numerous cancers, inflammatory conditions, and autoimmune diseases, making its inhibition a promising therapeutic strategy . As such, this compound serves as a valuable chemical tool for probing these biological targets and pathways. This product is provided for non-human research purposes only and is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

5-bromo-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O3/c1-8-5-6-19-12(7-8)17-9(2)13(15(19)21)18-14(20)10-3-4-11(16)22-10/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPOPOSAUUMLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=C(O3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide typically involves multi-step organic synthesis techniquesCommon reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and various catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of pyridopyrimidine analogs and features a complex structure characterized by a pyrido[1,2-a]pyrimidine core and a furan ring. Its molecular formula is C18H15BrN4O3, with a molar mass of 391.34 g/mol. The compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.

Anti-inflammatory Activity

Research indicates that 5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide exhibits potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antiviral Properties

The compound has demonstrated antiviral activity against various viral pathogens. Studies have indicated that it can reduce viral replication, suggesting potential applications in the treatment of viral infections such as influenza and hepatitis.

Antibacterial Effects

In addition to its anti-inflammatory and antiviral properties, this compound has been evaluated for its antibacterial effects. It has shown efficacy against several bacterial strains, indicating its potential as an antibacterial agent in treating infections caused by resistant bacteria.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells, particularly in leukemia and colorectal cancer models. Further research is required to elucidate its mechanism of action in cancer therapy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes including bromination, amidation, and furan-ring formation. Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Analytical Methods

Various analytical methods have been developed for the detection and quantification of this compound:

  • High-performance liquid chromatography (HPLC) : Used for purity assessment.
  • Gas chromatography (GC) : Employed for volatile components.
    These methods ensure accurate measurement of the compound's concentration in experimental settings.

Current Research Trends

Research on this compound is ongoing, with several studies focusing on:

  • Mechanism of Action : Understanding how the compound exerts its biological effects.
  • Therapeutic Applications : Exploring its potential as a treatment for various diseases beyond those currently studied.
  • Safety Profile : Investigating toxicity levels in vitro and in vivo to ensure safe application in clinical settings.

Potential Implications in Drug Development

The multifaceted applications of this compound position it as a promising candidate for drug development:

  • As a Drug Candidate : Its anti-inflammatory, antiviral, antibacterial, and anticancer properties suggest it could be developed into therapeutic agents targeting multiple conditions.
  • Biomarker Development : The compound's unique properties may also lend themselves to use as biomarkers for specific diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Key Observations :

  • Substituents like bromine and furan carboxamide may confer distinct reactivity compared to phenyl or methanone groups in analogs .

Biological Activity

5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a synthetic compound belonging to the pyridopyrimidine class, characterized by a complex heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C15H12BrN3O3
  • Molecular Weight : 362.18 g/mol
  • CAS Number : 897617-21-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursor molecules. Key steps include:

  • Formation of the Pyrido[1,2-a]pyrimidine Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Bromination : Utilizing reagents like bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridopyrimidine core.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and colorectal cancer cells. The mechanism involves:

  • Inhibition of DNA synthesis : By targeting dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This suggests potential applications in treating inflammatory diseases.

Antiviral and Antibacterial Effects

Studies reveal that this compound can reduce the replication of certain viral and bacterial pathogens, indicating its potential as an antimicrobial agent.

Toxicity and Safety

Toxicity studies have shown that this compound exhibits low toxicity in both in vitro and in vivo models. However, safety precautions should always be observed during handling.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTargetReference
AnticancerSignificant inhibitionCancer cell lines
Anti-inflammatoryReduction in cytokinesInflammatory pathways
AntiviralReduced replicationViral pathogens
AntibacterialEffective against bacteriaBacterial pathogens

Case Study: Anticancer Properties

In a study focusing on leukemia cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The compound was noted to induce apoptosis through activation of caspase pathways.

Future Directions

Given its diverse biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with specific molecular targets.
  • Clinical Trials : Evaluating its efficacy and safety in human subjects for potential therapeutic applications.
  • Derivatives Development : Synthesizing analogs to enhance bioactivity and reduce any potential side effects.

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and what critical reaction parameters influence yield?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrido[1,2-a]pyrimidinone core via cyclocondensation of substituted pyridines with β-keto esters under reflux conditions (e.g., ethanol, 80°C, 12 hours).
  • Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to avoid over-bromination.
  • Step 3 : Amidation of the furan-2-carboxylic acid moiety with the pyrido[1,2-a]pyrimidin-3-amine intermediate using coupling agents like HATU or EDCI in dichloromethane.

Q. Key parameters :

  • Temperature control during bromination to prevent side reactions.
  • Solvent choice (polar aprotic solvents enhance coupling efficiency).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and assess purity (e.g., furan carbonyl resonance at ~160 ppm in 13C NMR).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ expected at m/z 416.05).
  • HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What in vitro assays are recommended for preliminary bioactivity evaluation?

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays.
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can synthetic pathways be optimized to reduce by-products and improve scalability?

  • Computational Design : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers (e.g., bromination regioselectivity) .
  • Design of Experiments (DoE) : Apply fractional factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Continuous Flow Chemistry : Implement microreactors for bromination to enhance heat transfer and reduce side reactions .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Meta-Analysis : Compare assay protocols (e.g., cell line variability, incubation time) and normalize data using standardized controls.
  • Structural Reanalysis : Verify compound identity in conflicting studies via LC-MS and NMR to rule out degradation or impurities.
  • Dose-Response Refinement : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives?

  • Substituent Variation : Systematically modify the furan ring (e.g., 5-bromo vs. 5-chloro) and pyrimidinone methyl groups.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity.
  • Crystallography : Solve X-ray structures of target-bound complexes (e.g., kinase inhibitors) to map binding interactions .

Q. How can solubility limitations be addressed in pharmacological studies?

  • Formulation Optimization : Use PEG-400 or cyclodextrin-based carriers for in vivo assays.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility.
  • Salt Formation : Screen with pharmaceutically acceptable counterions (e.g., hydrochloride) .

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